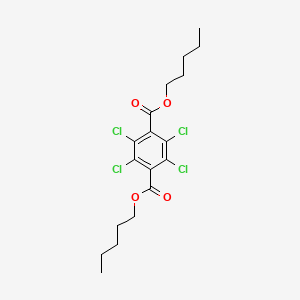
Dipentyl 2,3,5,6-tetrachloroterephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl 2,3,5,6-tetrachloroterephthalate is an organic compound with the molecular formula C18H22Cl4O4 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms and the carboxyl groups are esterified with pentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl 2,3,5,6-tetrachloroterephthalate typically involves the esterification of 2,3,5,6-tetrachloroterephthalic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dipentyl 2,3,5,6-tetrachloroterephthalate can undergo several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,3,5,6-tetrachloroterephthalic acid and pentanol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: 2,3,5,6-tetrachloroterephthalic acid and pentanol.
Reduction: Less chlorinated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dipentyl 2,3,5,6-tetrachloroterephthalate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatic esters.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which dipentyl 2,3,5,6-tetrachloroterephthalate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups can be hydrolyzed by esterases, releasing the active acid form, which can then interact with cellular components. The chlorine atoms on the benzene ring may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,3,5,6-tetrachloroterephthalate: A similar compound where the ester groups are methyl instead of pentyl.
Diethyl 2,3,5,6-tetrachloroterephthalate: Another similar compound with ethyl ester groups.
Uniqueness
Dipentyl 2,3,5,6-tetrachloroterephthalate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with biological systems compared to its methyl and ethyl counterparts. The presence of pentyl groups may also affect the compound’s physical properties, such as melting point and boiling point, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
38233-12-4 |
|---|---|
Molecular Formula |
C18H22Cl4O4 |
Molecular Weight |
444.2 g/mol |
IUPAC Name |
dipentyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H22Cl4O4/c1-3-5-7-9-25-17(23)11-13(19)15(21)12(16(22)14(11)20)18(24)26-10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
JGGSVJFCZQHCBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















